

Velusetrag: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with **Velusetrag**'s mechanism of action. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development in this area.

Chemical Structure and Properties

Velusetrag is a synthetic organic molecule with a complex structure designed for high affinity and selectivity to the 5-HT4 receptor.

Table 1: Chemical Identifiers for Velusetrag



Identifier	Value
IUPAC Name	N-((1R,3r,5S)-8-{(2R)-2-hydroxy-3- [(methanesulfonyl)(methyl)amino]propyl}-8- azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-(propan-2- yl)-1H-quinoline-3-carboxamide
CAS Number	866933-46-2 (free base), 866933-51-9 (hydrochloride)[1]
Molecular Formula	C25H36N4O5S[1]
SMILES	CC(C)n1c2cccc2cc(C(=O)N[C@H]3C[C@H]4C CINVALID-LINKN4CINVALID-LINK O)c1=O

Table 2: Physicochemical Properties of Velusetrag

Property	Value
Molecular Weight	504.64 g/mol (free base)[2], 541.11 g/mol (hydrochloride)[2]
Melting Point	Not publicly available
Boiling Point	Not publicly available
рКа	Not publicly available
logP (Octanol-Water Partition Coefficient)	Not publicly available
Solubility	Soluble in DMSO. In aqueous solutions, solubility is reported as ≥ 5.48 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Mechanism of Action and Signaling Pathways

Velusetrag exerts its prokinetic effects by acting as a high-efficacy agonist at the serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor initiates a



cascade of intracellular events primarily aimed at modulating neuronal excitability and neurotransmitter release in the gastrointestinal tract. The signaling pathways are multifaceted, involving both canonical and non-canonical routes.

Canonical Gs-Protein Coupled Pathway

The primary and most well-understood signaling cascade initiated by 5-HT4 receptor activation is the Gs-protein coupled pathway.



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Canonical 5-HT4 Receptor Signaling Pathway

Upon binding of **Velusetrag**, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α -subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels and transcription factors like the cAMP response element-binding protein (CREB), leading to increased neuronal excitability and acetylcholine release, which enhances gastrointestinal motility.

Non-Canonical Src-Mediated Pathway

Recent studies have revealed a G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of the non-receptor tyrosine kinase, Src.





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Non-Canonical Src-Mediated 5-HT4 Receptor Signaling

This pathway suggests that the 5-HT4 receptor can directly interact with and activate Src. Activated Src can then initiate the extracellular signal-regulated kinase (ERK) pathway, a mitogen-activated protein kinase (MAPK) cascade. This G-protein-independent activation of ERK is thought to be involved in neuronal plasticity and cell survival.

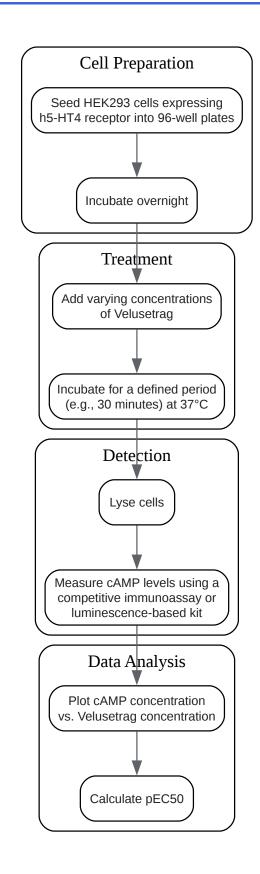
Key Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of **Velusetrag**.

In Vitro Assays

This assay quantifies the ability of **Velusetrag** to stimulate the production of cyclic AMP in a cell line expressing the human 5-HT4 receptor.





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Workflow for cAMP Accumulation Assay



Protocol:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
- Cell Plating: Cells are harvested and seeded into 96-well plates at a density of approximately 20,000 to 50,000 cells per well and incubated overnight to allow for attachment.
- Compound Addition: The culture medium is replaced with a serum-free medium containing a
 phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Velusetrag is then
 added at various concentrations.
- Incubation: The plates are incubated for 30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration
 is determined using a commercially available kit, such as a competitive enzyme-linked
 immunosorbent assay (ELISA) or a luminescence-based assay.
- Data Analysis: The concentration-response curve is plotted, and the pEC50 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) is calculated.

This ex vivo assay assesses the prokinetic activity of **Velusetrag** by measuring its ability to induce contractions in isolated guinea pig colonic tissue.

Protocol:

- Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the distal colon is excised and placed in Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.
- Organ Bath Setup: The tissue strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer.

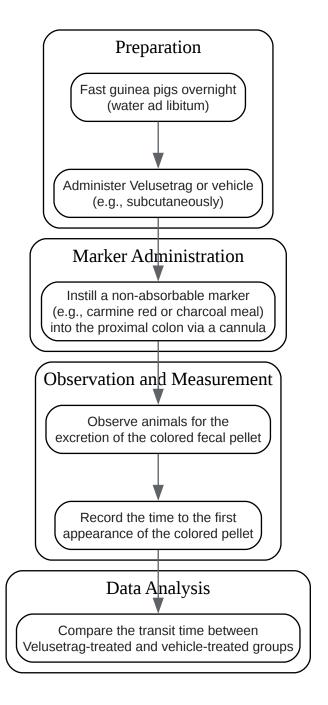


- Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.
- Compound Addition: **Velusetrag** is added cumulatively to the organ bath at increasing concentrations.
- Data Recording and Analysis: The contractile responses are recorded, and a concentration-response curve is generated to determine the pEC50 value.

In Vivo Assays

This in vivo model evaluates the effect of **Velusetrag** on the rate of movement of intestinal contents through the colon.





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Workflow for Colonic Transit Study in Guinea Pigs

Protocol:

• Animal Preparation: Male guinea pigs are fasted overnight with free access to water.



- Drug Administration: Velusetrag or vehicle is administered, typically via subcutaneous injection.
- Marker Administration: A non-absorbable colored marker, such as carmine red or a charcoal meal, is administered orally or directly into the stomach via gavage.
- Observation: The animals are housed in individual cages with a clean surface to facilitate the observation of fecal pellets.
- Measurement: The time from marker administration to the appearance of the first colored fecal pellet is recorded as the colonic transit time.
- Data Analysis: The colonic transit times for the Velusetrag-treated groups are compared to the vehicle control group.

This non-invasive in vivo method measures the rate at which the stomach empties its contents into the small intestine.

Protocol:

- Animal Preparation: Male Sprague-Dawley rats are fasted overnight.
- Drug Administration: Velusetrag or vehicle is administered orally.
- Test Meal Administration: A liquid test meal containing a non-radioactive isotope, such as 13C-spirulina or 13C-octanoic acid, is given by oral gavage.
- Breath Sample Collection: The rats are placed in metabolic chambers, and breath samples are collected at regular intervals.
- Isotope Analysis: The concentration of 13CO2 in the breath samples is measured using an isotope ratio mass spectrometer.
- Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying rate, often expressed as the half-emptying time (t1/2).

Conclusion



Velusetrag is a potent and selective 5-HT4 receptor agonist with a well-defined mechanism of action that involves both canonical and non-canonical signaling pathways. Its prokinetic effects have been demonstrated in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of **Velusetrag** and other 5-HT4 receptor agonists in the treatment of gastrointestinal motility disorders. While a significant body of data exists, further research to determine specific physicochemical properties such as melting point, boiling point, pKa, and logP would provide a more complete profile of this compound.

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- 1. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
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